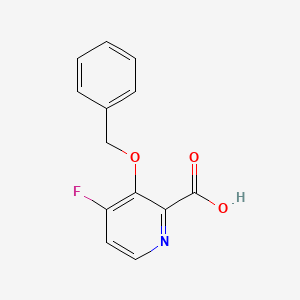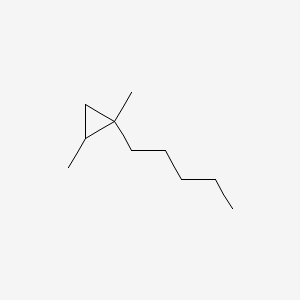
1,2-Dimethyl-1-pentylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-1-pentylcyclopropane is an organic compound with the molecular formula C10H20 . It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure. This compound is notable for its unique structural features, which include two methyl groups and a pentyl group attached to the cyclopropane ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-pentylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-pentene with diazomethane in the presence of a catalyst such as copper or rhodium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-1-pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane structure.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the cyclopropane ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated cyclopropanes
Aplicaciones Científicas De Investigación
1,2-Dimethyl-1-pentylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-1-pentylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethyl-cis-2-pentyl-cyclopropane
- 1,2-Dimethyl-trans-2-pentyl-cyclopropane
- 1,1-Dimethyl-2-pentylcyclopropane
Uniqueness
1,2-Dimethyl-1-pentylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity in chemical reactions .
Propiedades
Número CAS |
62238-04-4 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
1,2-dimethyl-1-pentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-10(3)8-9(10)2/h9H,4-8H2,1-3H3 |
Clave InChI |
MIUGYZWCPHQTLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
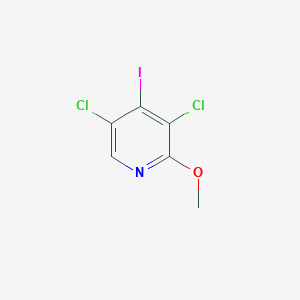
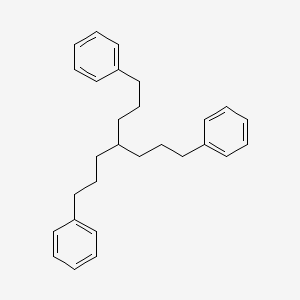
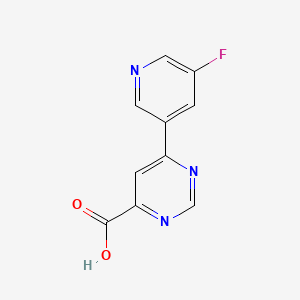
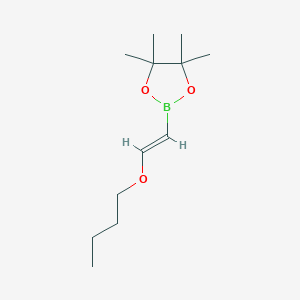
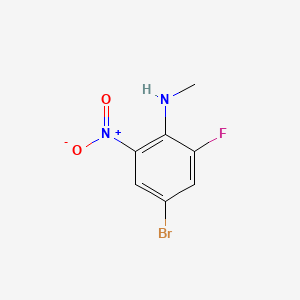
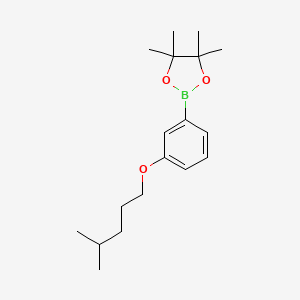
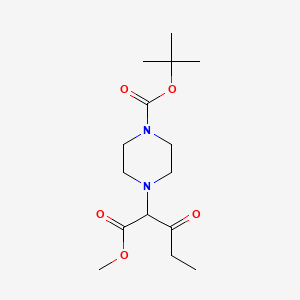
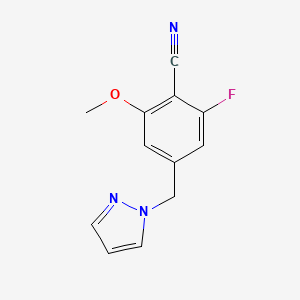
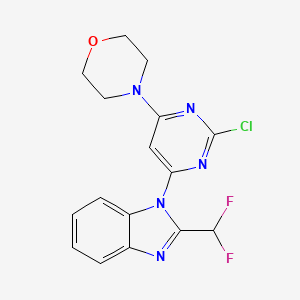
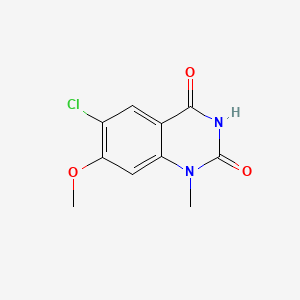
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
